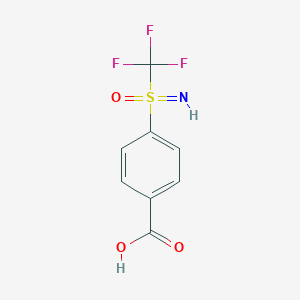

Acide 4-(trifluorométhylsulfonimidoyl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may interact with targets involved in fungal growth and proliferation.

Mode of Action

Its derivatives, salicylanilide esters, have shown antifungal activity . The compound’s interaction with its targets could potentially lead to changes in the cellular processes of the fungi, inhibiting their growth and proliferation .

Biochemical Pathways

It’s known that the compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . This suggests that the compound may affect pathways related to fungal growth and proliferation.

Result of Action

It’s known that this compound is used in the synthesis of salicylanilide esters , which have demonstrated antifungal activity . Therefore, it’s plausible that the compound may inhibit fungal growth and proliferation at the molecular and cellular levels.

Avantages Et Limitations Des Expériences En Laboratoire

4-(Trifluoromethylsulfonimidoyl)benzoic acid has several advantages as a catalyst for lab experiments. It is a strong acid with a low pKa, making it an effective catalyst for many reactions. 4-(Trifluoromethylsulfonimidoyl)benzoic acid is also stable and easy to handle, with a long shelf life. However, 4-(Trifluoromethylsulfonimidoyl)benzoic acid has limitations in some reactions due to its strong acidity. It may also react with some sensitive functional groups, limiting its use in certain reactions.

Orientations Futures

4-(Trifluoromethylsulfonimidoyl)benzoic acid has many potential future directions in scientific research. It could be used as a catalyst in the synthesis of new pharmaceuticals and agrochemicals. 4-(Trifluoromethylsulfonimidoyl)benzoic acid could also be used in the development of new materials such as polymers and coatings. Further research could also be done on the biochemical and physiological effects of 4-(Trifluoromethylsulfonimidoyl)benzoic acid to ensure its safety in scientific research.

Conclusion

In conclusion, 4-(Trifluoromethylsulfonimidoyl)benzoic acid is a versatile compound that has found wide applications in scientific research. Its strong acidity and stability make it an effective catalyst for many reactions. 4-(Trifluoromethylsulfonimidoyl)benzoic acid has potential future directions in the development of new materials and pharmaceuticals. Further research on its biochemical and physiological effects could also be done to ensure its safety in scientific research.

Méthodes De Synthèse

4-(Trifluoromethylsulfonimidoyl)benzoic acid can be synthesized by the reaction of 4-aminobenzoic acid with trifluoromethanesulfonic anhydride. The reaction takes place in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and produces 4-(Trifluoromethylsulfonimidoyl)benzoic acid as a white crystalline solid. The reaction is highly efficient and yields a high purity product.

Applications De Recherche Scientifique

- Des chercheurs ont exploré le potentiel antifongique de l'acide 4-(trifluorométhylsulfonimidoyl)benzoïque et de ses dérivés. Dans une étude, des esters de salicylanilide contenant ce composé ont été synthétisés et testés contre des souches fongiques. Notamment, certains dérivés ont présenté une activité antifongique prometteuse, en particulier contre les moisissures . Des recherches supplémentaires pourraient explorer leur mécanisme d'action et leurs applications cliniques potentielles.

- Une nouvelle structure métallo-organique, {[Ni(BPS)(4,4'-bipy)] n}, a été synthétisée en utilisant l'this compound comme l'un des ligands. Ce MOF présentait un réseau tridimensionnel et a été caractérisé par diverses techniques. Ses applications potentielles comprennent le stockage de gaz, la catalyse et les processus de séparation .

- Le groupe trifluorométhyle dans l'this compound en fait un candidat intéressant pour les réactions catalytiques. Des chercheurs ont exploré son utilisation dans diverses transformations, telles que l'activation C–H, les réactions de couplage croisé et la synthèse asymétrique. Le groupement sulfonimidoyle peut améliorer la réactivité et la sélectivité .

Activité antifongique

Structures métallo-organiques (MOF)

Catalyse et synthèse organique

Propriétés

IUPAC Name |

4-(trifluoromethylsulfonimidoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPUYKKEPGSDRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

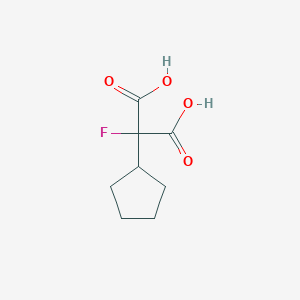

C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2386337.png)

![N-(1-cyanocyclohexyl)-2-{[1-ethyl-5-(piperidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2386338.png)

![2-Methyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2386345.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone](/img/structure/B2386349.png)

![2-[[Ethyl(2-methylpropyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2386357.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2386359.png)